molecular formula C11H6F6O2 B134018 3,5-Bis(trifluoromethyl)cinnamic acid CAS No. 155814-20-3

3,5-Bis(trifluoromethyl)cinnamic acid

Cat. No.: B134018
CAS No.: 155814-20-3
M. Wt: 284.15 g/mol
InChI Key: IZKCKOPHMWHBHR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Safety and Hazards

3,5-Bis(trifluoromethyl)cinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3,5-Bis(trifluoromethyl)cinnamic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)cinnamic acid can be compared with other similar compounds, such as:

  • 2-(Trifluoromethyl)cinnamic acid
  • 4-Fluorocinnamic acid
  • 3-Hydroxy-4-methoxycinnamic acid
  • 4-Methoxycinnamic acid
  • 4-Methylcinnamic acid

What sets this compound apart is its unique structure with two trifluoromethyl groups, which enhances its hydrophobic properties and makes it particularly useful in studies involving hydrophobic interactions .

Properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKCKOPHMWHBHR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155814-20-3
Record name trans-3,5-Bis(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)cinnamic acid
Customer
Q & A

Q1: How does the presence of a carboxylic acid group in F-CIN influence its interaction with block copolymer micelles?

A1: The research demonstrates that the carboxylic acid group in F-CIN plays a crucial role in its interaction with block copolymer micelles containing poly[2-(dialkylamino)ethyl methacrylate] cores. The weak carboxylic acid group in F-CIN forms specific interactions, likely hydrogen bonds, with the weak base functions of the polymer core. This interaction significantly enhances the loading capacity of the micelles for F-CIN compared to molecules lacking this specific interaction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.